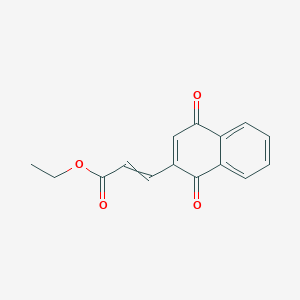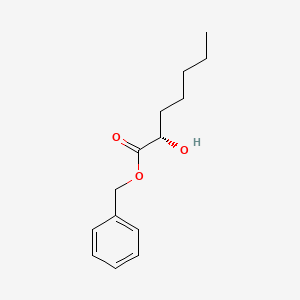
Benzyl (2S)-2-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a heptanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2S)-2-hydroxyheptanoate typically involves the esterification of (2S)-2-hydroxyheptanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2S)-2-hydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: (2S)-2-hydroxyheptanoic acid.
Reduction: Benzyl alcohol and (2S)-2-hydroxyheptanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-hydroxyheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters.
Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Benzyl (2S)-2-hydroxyheptanoate primarily involves its hydrolysis by esterases. These enzymes target the ester bond, breaking it down into benzyl alcohol and (2S)-2-hydroxyheptanoic acid. The molecular targets include the active sites of esterases, where the hydrolysis reaction takes place.
Comparison with Similar Compounds
Benzyl acetate: Another ester with a similar structure but with an acetate group instead of a heptanoate group.
Benzyl benzoate: Contains a benzoate group instead of a heptanoate group.
Benzyl (2S)-2-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Benzyl (2S)-2-hydroxyheptanoate is unique due to its specific (2S)-2-hydroxyheptanoic acid moiety, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like benzyl acetate and benzyl (2S)-2-hydroxybutanoate makes it more hydrophobic, affecting its solubility and reactivity.
Properties
CAS No. |
917613-25-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxyheptanoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-5-10-13(15)14(16)17-11-12-8-6-4-7-9-12/h4,6-9,13,15H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
InChI Key |
IJAMPRQEPNNSOB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
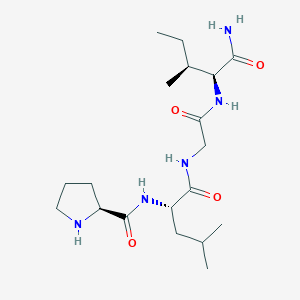
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
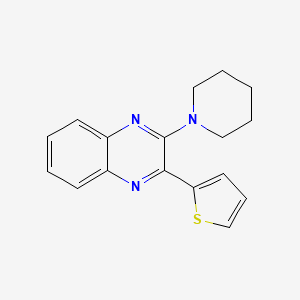
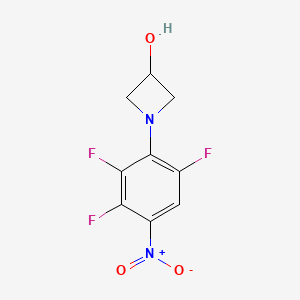
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
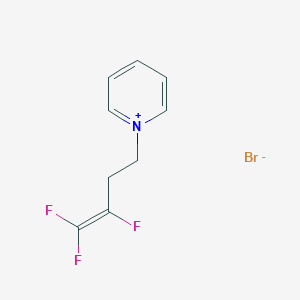

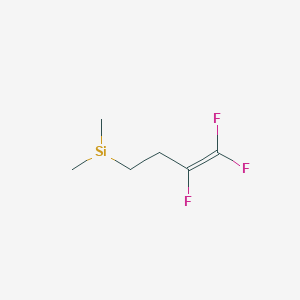
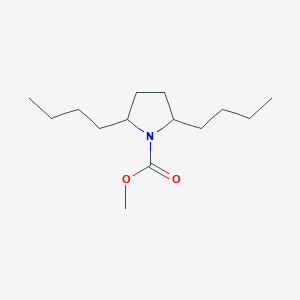
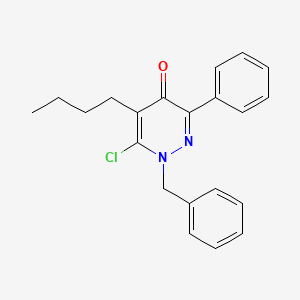
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
